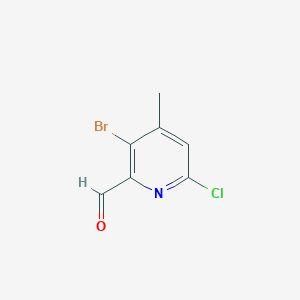
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative with a molecular formula of C7H5BrClNO. This compound features a bromine atom at the 3-position, a chlorine atom at the 6-position, a methyl group at the 4-position, and a formyl group at the 2-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 4-methylpyridine, selective halogenation can introduce bromine and chlorine atoms at the desired positions.
Formylation: The formyl group can be introduced via Vilsmeier-Haack formylation, where the pyridine derivative is treated with a Vilsmeier reagent (DMF and POCl3) to form the carbaldehyde group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where the reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some modern production methods employ continuous flow chemistry, which allows for better control over reaction parameters and can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine to simpler derivatives.
Substitution: Substitution reactions at the halogenated positions can be achieved using nucleophiles or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and organometallic reagents like Grignard reagents are employed.
Major Products Formed:
Oxidation: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Bromo-6-chloro-4-methylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in material science for the development of advanced materials with specific properties.
作用机制
The mechanism by which 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
相似化合物的比较
3-Bromo-2-chloro-6-methylpyridine: This compound differs by the position of the halogen atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: This compound has a cyano group instead of a formyl group.
属性
分子式 |
C7H5BrClNO |
|---|---|
分子量 |
234.48 g/mol |
IUPAC 名称 |
3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2-3H,1H3 |
InChI 键 |
FFNZVJQBJWHKAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1Br)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[(2-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B15320918.png)
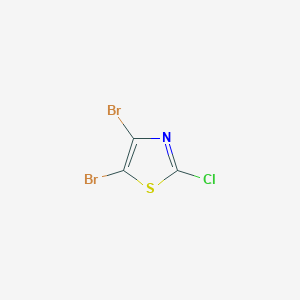

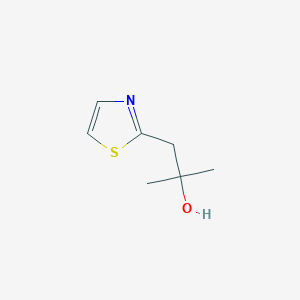
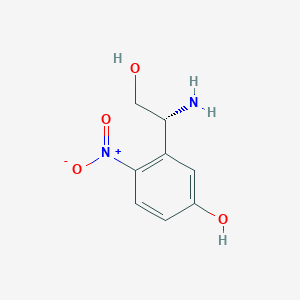
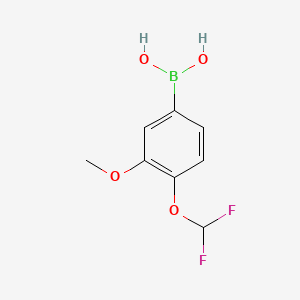
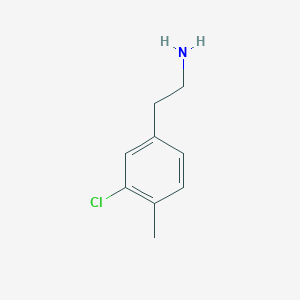
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
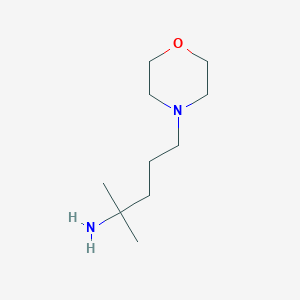
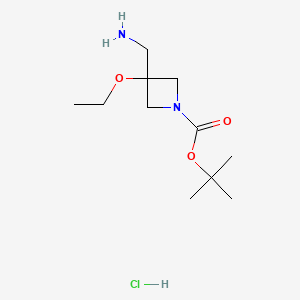

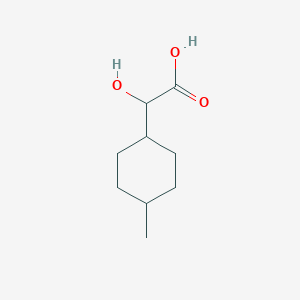
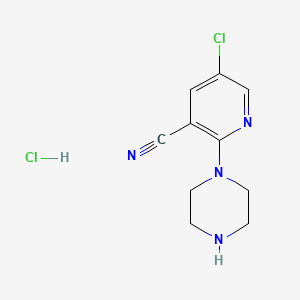
![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
